L-selenocysteine
CAS No.:
Cat. No.: VC1939501
Molecular Formula: C3H6NO2Se
Molecular Weight: 167.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H6NO2Se |
---|---|
Molecular Weight | 167.06 g/mol |
Standard InChI | InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |
Standard InChI Key | FDKWRPBBCBCIGA-REOHCLBHSA-N |
Isomeric SMILES | C([C@@H](C(=O)[O-])[NH3+])[Se] |
Canonical SMILES | C(C(C(=O)[O-])[NH3+])[Se] |
Introduction
Chemical Structure and Properties
Molecular Structure
L-Selenocysteine shares structural similarity with cysteine but contains a selenol (-SeH) group instead of the thiol (-SH) group. This substitution of selenium for sulfur represents the defining characteristic of this amino acid and is responsible for its unique chemical behavior . Like other natural proteinogenic amino acids, selenocysteine exhibits L chirality in the older D/L notation system based on homology to D- and L-glyceraldehyde. In the newer R/S system of designating chirality, selenocysteine has R chirality due to the presence of selenium as a second neighbor to the asymmetric carbon .
Physical and Chemical Properties
The physical and chemical properties of L-selenocysteine are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₃H₇NO₂Se |
Molecular Weight | 196.106 g/mol |
Boiling Point | 320.8±37.0 °C at 760 mmHg |
Melting Point | 265 °C |
Flash Point | 147.8±26.5 °C |
Appearance | White to gray-white powder |
pKa (Se-H group) | 5.43 |
Solubility | Soluble in water |
Storage Conditions | Store at -20 °C in a cool, dry environment |
The selenol (-SeH) group in selenocysteine is more acidic (pKa = 5.43) than the thiol (-SH) group in cysteine, meaning it exists predominantly in its deprotonated form at physiological pH . This property contributes significantly to the enhanced nucleophilicity and reactivity of selenocysteine in enzymatic reactions compared to cysteine .
L-Selenocysteine is highly susceptible to air oxidation, making it challenging to handle and study in isolation. It readily oxidizes to form selenocystine, which contains a diselenide (Se-Se) bond analogous to the disulfide bond in cystine .
Biosynthesis and Genetic Encoding
Genetic Encoding and Incorporation
L-Selenocysteine has a unique position in the genetic code, as it is encoded by the UGA codon, which typically serves as a termination signal in protein synthesis . The incorporation of selenocysteine requires specialized cellular machinery that reinterprets this stop codon in specific contexts, demonstrating a remarkable example of genetic code expansion .
The incorporation process involves several dedicated components, including:
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A specialized tRNA (tRNA^Sec) that recognizes the UGA codon
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Specific RNA secondary structures called Selenocysteine Insertion Sequence (SECIS) elements
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Dedicated translation factors that facilitate the incorporation of selenocysteine into growing polypeptide chains
Biosynthetic Pathway
The biosynthesis of selenocysteine follows a distinctive pathway that differs from that of standard amino acids. In humans and other eukaryotes, selenocysteine is synthesized through a multi-step process involving several specialized enzymes:
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Serine is first attached to tRNA^Sec by seryl-tRNA synthetase
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The seryl-tRNA^Sec is phosphorylated by phosphoseryl-tRNA kinase (PSTK)
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The enzyme SepSecS (selenocysteine synthase) then converts phosphoseryl-tRNA^Sec to selenocysteyl-tRNA^Sec using selenophosphate as the selenium donor
Selenophosphate, the major selenium donor in this process, is synthesized by selenophosphate synthetase 2 (SPS2) from ATP and selenide, which is derived from the degradation of selenocysteine by selenocysteine lyase .
Crystal structure studies have revealed that SepSecS binds tRNA^Sec in a cross-dimer fashion, with one homodimer serving as a platform that binds tRNA^Sec and orients its CCA end to the catalytic site located in another SepSecS homodimer . This complex molecular machinery highlights the specialized nature of selenocysteine biosynthesis and incorporation.
Biological Functions
Role in Selenoproteins
L-Selenocysteine is a critical component of selenoproteins, which are proteins containing one or more selenocysteine residues. These specialized proteins perform various essential functions in cellular metabolism, with most selenoproteins containing a single selenocysteine residue strategically positioned at their active sites .
Notable selenoenzymes containing selenocysteine include:
Selenoprotein | Function |
---|---|
Glutathione peroxidases | Antioxidant defense, reduction of hydrogen peroxide and lipid hydroperoxides |
Thioredoxin reductases | Regulation of redox processes, regeneration of reduced thioredoxin |
Iodothyronine deiodinases | Metabolism of thyroid hormones |
Formate dehydrogenases | Conversion of formate to carbon dioxide in bacteria |
Glycine reductases | Anaerobic metabolism of glycine in certain bacteria |
Selenophosphate synthetase 2 | Synthesis of selenophosphate for selenocysteine biosynthesis |
Methionine-R-sulfoxide reductase B1 | Repair of oxidized methionine residues |
The presence of selenocysteine at the active sites of these enzymes significantly enhances their catalytic efficiency compared to their cysteine-containing counterparts, primarily due to the lower pKa and higher nucleophilicity of the selenol group .
Antioxidant and Redox Functions
The most well-characterized selenoproteins are involved in antioxidant defense and redox regulation. Glutathione peroxidases, for instance, protect cells against oxidative damage by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides using glutathione as a cofactor .
Thioredoxin reductases, another important class of selenoenzymes, maintain the reduced state of thioredoxin, which is crucial for numerous cellular processes, including DNA synthesis, protection against oxidative stress, and redox signaling .
The selenium atom in selenocysteine provides these enzymes with enhanced catalytic capabilities due to its higher nucleophilicity and lower redox potential compared to sulfur in cysteine, making selenoproteins particularly efficient in redox reactions .
Research Findings and Applications
Comparative Studies with Sulfur and Tellurium Analogues
Research comparing selenocysteine with its sulfur and tellurium analogues has provided valuable insights into the unique properties of selenium-containing amino acids. Studies have shown that Te-phenyl-L-tellurocysteine, Se-phenyl-L-selenocysteine, and S-phenyl-L-cysteine exhibit different bioactivation patterns and enzymatic effects .
Se-phenyl-L-selenocysteine demonstrates strong and time-dependent microsomal glutathione S-transferase (mGST) activation, while S-phenyl-L-cysteine shows no significant activation . Similarly, selenocysteine analogues have been found to inhibit cytochrome P450 enzymes more potently than their sulfur counterparts, highlighting the distinct biochemical properties conferred by the selenium atom .
Comparison with Related Compounds
Selenocysteine vs. Selenocystine
It is important to distinguish L-selenocysteine from L-selenocystine, a related but distinct compound. L-Selenocystine is a diselenide-bridged amino acid formed by the oxidation of two selenocysteine molecules, resulting in a Se-Se bond analogous to the disulfide bond in cystine .
L-Selenocystine is a redox-active selenium compound with both anti- and pro-oxidant properties. It can be reduced by low molecular thiols and disulfide reductases to selenocysteine, and this property is utilized in assays for thioredoxin reductase activity .
Selenocysteine vs. Cysteine
While structurally similar to cysteine, selenocysteine exhibits distinct chemical and biochemical properties due to the presence of selenium instead of sulfur:
Property | Selenocysteine | Cysteine |
---|---|---|
Active group | Selenol (-SeH) | Thiol (-SH) |
pKa | 5.43 | ~8.3 |
Nucleophilicity | Higher | Lower |
Redox potential | Lower | Higher |
Oxidation susceptibility | More susceptible | Less susceptible |
Genetic encoding | UGA (with SECIS element) | UGU/UGC |
Biosynthesis | Specialized pathway on tRNA | Standard amino acid pathway |
These differences account for the unique catalytic properties of selenocysteine-containing enzymes and explain why selenium cannot be universally replaced by sulfur in biological systems .
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